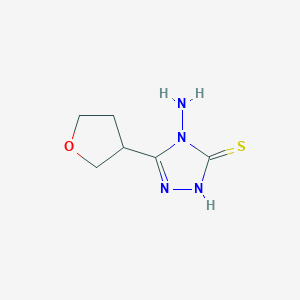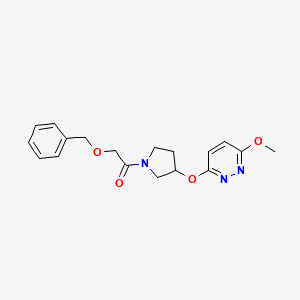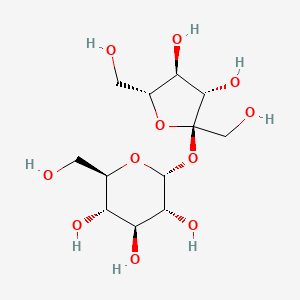
4-amino-5-(oxolan-3-yl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazole compounds are a significant class in organic chemistry, known for their diverse biological activities and potential as corrosion inhibitors. The triazole derivative 4-amino-5-(oxolan-3-yl)-4H-1,2,4-triazole-3-thiol is a compound that falls within this class and is of interest due to its potential biological and pharmaceutical applications. The synthesis and study of such compounds are crucial for the development of new drugs with high efficacy and low toxicity .
Synthesis Analysis
The synthesis of triazole derivatives, such as the ones closely related to 4-amino-5-(oxolan-3-yl)-4H-1,2,4-triazole-3-thiol, involves cyclization reactions that are typically feasible at room temperature, indicating an exothermic and spontaneous process. For instance, the synthesis of 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione (4AHT), a compound with a similar triazole core, has been theoretically analyzed and found to be energetically favorable . This suggests that similar methods could be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can be substituted at various positions to create a wide range of derivatives. X-ray diffraction studies of related compounds have revealed non-planar structures with significant dihedral angles between substituent rings, such as the thiophene and 1,2,4-triazole rings in the case of 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate . This structural information is essential for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be influenced by their tautomeric forms, as seen in the case of 4AHT, where the thione form is more dominant than the thiol form. This has implications for the types of chemical reactions these compounds can undergo, such as nucleophilic substitutions or interactions with enzymes . The molecular electrostatic potential surface and various electronic parameters can provide insights into the chemical reactivity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are determined by their molecular structure and substituents. The recorded FT-IR, UV-visible, and NMR spectra provide valuable information about the vibrational modes, electronic transitions, and chemical environments within the molecule, respectively. These properties are crucial for predicting the biological activity of the compounds and for confirming their structure through various instrumental methods of analysis . The physicochemical properties of these compounds are typically assessed in accordance with pharmacopeial methods, ensuring their suitability for pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : A study by Bayrak et al. (2009) synthesized derivatives of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and evaluated their antimicrobial activities. The study found that most of the synthesized compounds exhibited good or moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Antitubercular and Antimicrobial Activities : Dave et al. (2007) reported the synthesis of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole and evaluated them for antimicrobial and antitubercular activities. This research highlights the potential of these compounds in the treatment of tuberculosis and other microbial infections (Dave, Purohit, Akbari, & Joshi, 2007).
Synthesis and Reactivity with Aldehydes : Zozulynets et al. (2021) synthesized 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and explored its reactivity with aldehydes. This research contributes to the understanding of the chemical properties and potential applications of these compounds in various chemical reactions (Zozulynets, Kaplaushenko, & Korzhova, 2021).
Antileishmanial Activity : A study by Süleymanoğlu et al. (2017) investigated the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, providing insights into the potential use of these compounds in treating Leishmania infections (Süleymanoğlu, Ünver, Ustabaş, Direkel, & Alpaslan, 2017).
Antioxidant and Analgesic Activities : Research by Karrouchi et al. (2016) on Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety revealed significant analgesic and antioxidant properties (Karrouchi, Chemlal, Taoufik, Cherrah, Radi, El Abbes Faouzi, & Ansar, 2016).
Eigenschaften
IUPAC Name |
4-amino-3-(oxolan-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c7-10-5(8-9-6(10)12)4-1-2-11-3-4/h4H,1-3,7H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXPABGEYJXEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NNC(=S)N2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(oxolan-3-yl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
1249743-71-2 |
Source


|
| Record name | 4-amino-5-(oxolan-3-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2506054.png)
![1-(3-Methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)prop-2-en-1-one](/img/structure/B2506056.png)
![Pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B2506060.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2506063.png)




![2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2506068.png)

